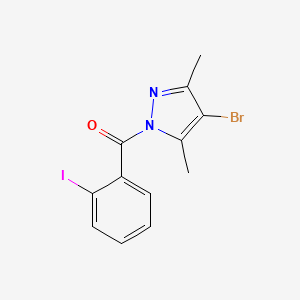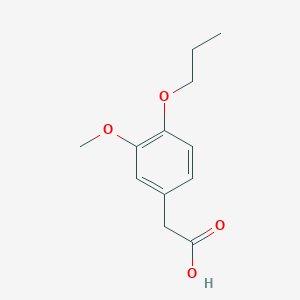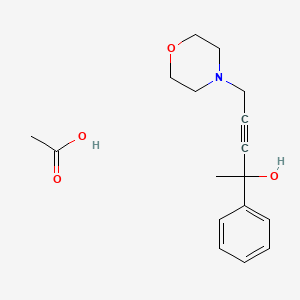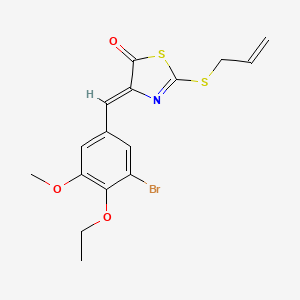
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone is a compound that features a pyrazole ring substituted with bromine and methyl groups, and an iodo-substituted phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone typically involves the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-iodobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol, or the pyrazole ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the methanone group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Reduction Products: The primary product would be the corresponding alcohol.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Scientific Research Applications
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and the halogen substituents play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the iodo-phenyl methanone moiety.
2-iodobenzoyl chloride: Contains the iodo-phenyl methanone structure but lacks the pyrazole ring.
N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]fullerene-C60: A fullerene derivative with a similar pyrazole structure.
Uniqueness
The uniqueness of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2-iodophenyl)methanone lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromine and iodine atoms, along with the pyrazole and methanone functionalities, makes it a versatile compound for various applications .
Properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2O/c1-7-11(13)8(2)16(15-7)12(17)9-5-3-4-6-10(9)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXBWDBQOQVWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4908830.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4908836.png)
![3-[(3-CHLOROPHENYL)METHYL]-1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4908839.png)
![2-[3-(3,4-Dimethylphenoxy)phenyl]-5-(4-nitrophenoxy)isoindole-1,3-dione](/img/structure/B4908863.png)

![1,8-Dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4908877.png)


![Ethyl 4-[[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]piperidine-1-carboxylate](/img/structure/B4908900.png)
![N-(4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B4908903.png)
![methyl 5-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B4908925.png)
![1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene](/img/structure/B4908927.png)
![(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4908933.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4908944.png)
